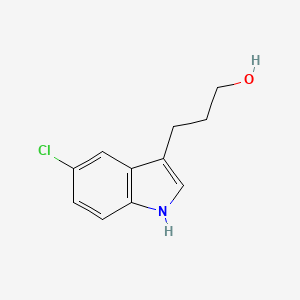

3-(5-chloro-1H-indol-3-yl)propan-1-ol

カタログ番号:

B2646869

CAS番号:

141071-81-0

分子量:

209.67

InChIキー:

DHBHGDMZFNCBSL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

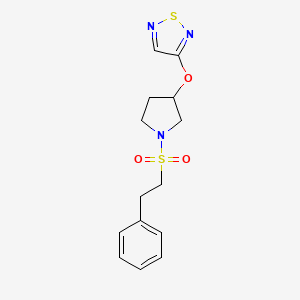

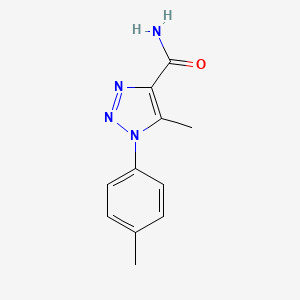

“3-(5-chloro-1H-indol-3-yl)propan-1-ol” is a chemical compound with the empirical formula C11H12ClNO. Its molecular weight is 209.67 . It is a derivative of indole, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClC1=CC2=C (C=C1)NC=C2CCCO . This indicates that the molecule contains an indole ring substituted at the 5-position with a chlorine atom and at the 3-position with a propyl alcohol group .

科学的研究の応用

Antifungal Applications

- Indolic compounds, specifically indol-3-ylmethylamino derivatives, have been studied for their antifungal properties, showing notable activity against Candida albicans strains. These compounds suggest an inhibition mechanism targeting 14α-demethylase, crucial in the ergosterol biosynthesis pathway of fungi (Guillon et al., 2011).

Enzyme Inhibition and Therapeutic Applications

- Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme. Their strong inhibitory potential, confirmed by enzyme kinetics and in silico studies, suggests potential therapeutic applications in drug design (Nazir et al., 2018).

- The enantioselective lipase-mediated acetylation of racemic indolic alcohols for the synthesis of N-(β-hydroxypropyl)indoles has been explored, revealing substantial influence of enzyme type and organic solvent on conversion rates and enantioselectivity. The process underscores the synthesis route's potential in producing enantiomerically pure compounds for various applications (Borowiecki et al., 2017).

Catalytic and Synthetic Applications

- The synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol and its subsequent reactions have been utilized to create phosphinite ligands. These ligands, in combination with ruthenium complexes, have shown significant catalytic activity in the transfer hydrogenation of various ketones, underlining their potential in synthetic chemistry (Aydemir et al., 2014).

Biochemical and Molecular Studies

- The biochemical properties of 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one have been explored, revealing its multifaceted nature and potential in various biological behaviors and industrial applications. Its diverse biological activities, including antioxidant, antitumor, and antibiotic properties, highlight its potential in pharmacological applications (Ishani et al., 2021).

特性

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHGDMZFNCBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A mixture of (4-chlorophenyl)hydrazine hydrochloride (5.26 g; 28.50 mmol) and 3,4-dihydro-2H-pyran (2.63 mL; 28.50 mmol) in a mixture of water (9 mL) and dioxane (36 mL) was stirred at 100° C. for 48 hours. After cooling to room temperature the mixture was diluted with ethyl acetate. The aqueous layer was separated and further extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent: 0 to 6% methanol in dichloromethane) to afford 3.85 g (64%) of 3-(5-chloro-1H-indol-3-yl)propan-1-ol as an oily residue.

Yield

64%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2646787.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2646789.png)

![3-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2646796.png)

![1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2646799.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)

![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)